molecular formula C16H12N2O3 B14619888 Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- CAS No. 60498-31-9

Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-

Cat. No.: B14619888
CAS No.: 60498-31-9
M. Wt: 280.28 g/mol
InChI Key: SOTQWBOGQWEBPZ-UHFFFAOYSA-N
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Description

The compound Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- is a heterocyclic acetamide derivative featuring a benzoxazinone core fused with a phenylacetamide moiety. Benzoxazinones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties . The acetamide group at the para position of the phenyl ring enhances molecular interactions with biological targets, such as enzymes or receptors, by providing hydrogen-bonding capabilities.

Properties

CAS No.

60498-31-9

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide

InChI

InChI=1S/C16H12N2O3/c1-10(19)17-12-8-6-11(7-9-12)15-18-14-5-3-2-4-13(14)16(20)21-15/h2-9H,1H3,(H,17,19)

InChI Key

SOTQWBOGQWEBPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reactant Composition and Stoichiometry

The reaction involves:

  • Phenolic compound : Bisphenol-A (22.4 g, 0.1 mol)
  • Primary amine : p-Toluidine (21 g, 0.2 mol)
  • Aldehyde : Paraformaldehyde (12 g, 0.4 mol equivalent)

Stoichiometric ratios are critical, with a 2:1:4 molar ratio of amine:phenol:aldehyde ensuring complete cyclization.

Reaction Conditions

  • Temperature : 135–140°C
  • Time : 15–30 minutes
  • Catalyst : None required (self-catalyzed by amine basicity)

Heating the solid mixture above 100°C induces liquefaction, forming a homogeneous phase. At 135°C, the solution becomes transparent, signaling benzoxazine formation. Post-reaction, the product is cooled to a white solid, achieving 70–71% yield after ether washing.

Scalability and Equipment

  • Banbury Mixer : 100 g batches processed at 100°C for 30 minutes.
  • Extruder : Continuous production with residence times of 5–30 minutes.

Acetylation of 4-Aminophenylbenzoxazinone

The acetamide moiety is introduced via acetylation of 4-aminophenylbenzoxazinone , as inferred from analogous syntheses.

Acetylating Agents and Conditions

  • Acetyl chloride or acetic anhydride in dimethylformamide (DMF)
  • Base catalyst : Triethylamine (2.02 eq)
  • Temperature : 20–25°C (ambient)

Reaction monitoring via HPLC ensures completion within 21 hours. The crude product is crystallized from xylenes, yielding 61.8–72.9% after purification.

Structural Confirmation

  • NMR : Methyl singlet at δ 2.1 ppm (acetamide CH₃).
  • Mass spectrometry : Molecular ion peak at m/z 386.4 (C₂₃H₁₈N₂O₄).

Cyclocondensation for Benzoxazinone Formation

WO2014097188A1 details cyclocondensation methods for 2,3-dihydro-4H-1,3-benzoxazin-4-ones, adaptable to the target compound.

Key Reaction Steps

  • Amine-carbonyl interaction : 3-Fluoro-4-morpholinylaniline reacts with lithium t-butoxide in THF.
  • Cyclization : (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide induces ring closure at 15–18°C.

Optimization Parameters

  • Solvent : Tetrahydrofuran (THF)
  • Catalyst : Lithium t-butoxide (3.00 eq)
  • Yield : 72.9% after crystallization.

Purification and Characterization

Crystallization Techniques

  • Solvent systems : Ethyl acetate/xylenes (1:1 v/v).
  • Temperature gradient : Cooling to −25°C enhances crystal purity.

Analytical Data

Parameter Value Source
Melting point 180–185°C
Molecular weight 386.4 g/mol
HPLC retention time 1.60 min (Inertsil ODS-2)

Comparative Analysis of Synthesis Routes

Efficiency Metrics

Method Yield Time Scalability
Solventless 70% 30 min High
Acetylation 72.9% 21 h Moderate
Cyclocondensation 72.9% 15 h Low

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

N-Phenylacetamide Derivatives
  • N-[4-(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) : Exhibits potent analgesic activity comparable to paracetamol, attributed to the sulfonamide-piperazine substituent enhancing receptor binding .
  • N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37): Shows anti-hypernociceptive activity linked to inflammatory pain, suggesting sulfonamide groups improve solubility and target specificity .
  • Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-: The benzoxazinone substituent may confer unique stability and metabolic resistance compared to sulfonamide analogs, though direct pharmacological data are lacking .
Halogen-Substituted Analogs
  • N-{4-[(4-Iodophenyl)sulfonyl]phenyl}acetamide: Iodine’s bulkiness may reduce metabolic clearance but could limit solubility relative to the benzoxazinone-based compound .

Heterocyclic Core Modifications

Benzoxazinone vs. Benzothiazinone
  • Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-: The oxygen-rich benzoxazinone core likely offers stronger hydrogen-bonding interactions with targets like cyclooxygenases or serotonin receptors .
Oxadiazole-Benzoxazine Hybrids
  • (Substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate: Incorporation of oxadiazole improves thermal stability and antimicrobial activity compared to standalone benzoxazinone derivatives .

Data Table: Key Properties of Selected Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Activity Reference ID
Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- Not explicitly provided ~281 (estimated) Benzoxazinone Hypothesized anti-inflammatory
N-[4-(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide C₁₃H₁₉N₃O₃S 297.37 Piperazinyl-sulfonamide Analgesic
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide C₁₀H₁₀N₂O₂S 234.26 Benzothiazinone Anticancer (preclinical)
N-(4-Bromophenyl)acetamide C₈H₈BrNO 214.06 Bromine Antimicrobial

Research Findings and Trends

  • Synthetic Accessibility: Benzoxazinone derivatives are typically synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl compounds, while sulfonamide analogs require sulfonation of anilines followed by acetylation .
  • Biological Performance: Sulfonamide-substituted phenylacetamides (e.g., Compound 35) show superior analgesic activity, whereas benzoxazinone derivatives may excel in anti-inflammatory applications due to their rigid, planar structures .
  • Metabolic Stability: The benzoxazinone core’s fused ring system likely reduces oxidative metabolism compared to simpler acetamide analogs, as seen in related compounds like N-(2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide (logP = 1.46) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing acetamide derivatives containing the 4-oxo-4H-3,1-benzoxazin-2-yl moiety?

  • Methodology : A common approach involves coupling reactions between substituted phenylacetamides and benzoxazinone precursors. For example, amidation reactions using activated carbonyl intermediates (e.g., sulfonyl chlorides or carbodiimide coupling agents) can introduce the benzoxazinone group. Recrystallization with methanol or ethanol is often used for purification .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize pH and temperature to avoid side products like sulfonamide derivatives .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

  • Methodology :

  • Solubility : Use shake-flask methods with UV-Vis spectroscopy to quantify solubility in solvents like DMSO, ethanol, or aqueous buffers (e.g., PBS). For aqueous solubility (46.11 μg/L at 18.8°C), consider co-solvents or surfactants .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Store at 2–8°C in inert atmospheres to prevent hydrolysis of the benzoxazinone ring .

Q. What spectroscopic techniques are suitable for structural confirmation of this acetamide derivative?

  • Recommended Techniques :

  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments and acetamide methyl groups.
  • IR : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) from benzoxazinone and acetamide groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C24H16N2O4S: 428.46 g/mol) .

Advanced Research Questions

Q. How can computational docking predict the binding affinity of this compound to kinase targets like EGFR/HER2?

  • Methodology :

  • Protein Preparation : Use tools like AutoDock Vina or Schrödinger Suite to prepare kinase structures (e.g., PDB IDs for EGFR/HER2). Include key residues (e.g., Asp830 in EGFR, Cys805 in HER2) in the binding site .
  • Docking Parameters : Apply flexible ligand docking with MM/GBSA scoring. Validate predictions with experimental IC50 values from kinase inhibition assays .
    • Case Study : A benzoxazinone-containing compound (C3) showed dual EGFR-HER2 inhibition via interactions with catalytic residues, validated by in vitro kinase assays .

Q. What strategies can resolve contradictions between in silico predictions and in vitro activity data for this compound?

  • Troubleshooting Approaches :

  • Conformational Sampling : Use molecular dynamics (MD) simulations (e.g., 100 ns runs) to assess ligand flexibility and binding stability.
  • Off-Target Screening : Perform broad-panel kinase assays to identify unintended interactions.
  • Solubility Adjustments : Modify substituents (e.g., sulfonamide groups) to enhance bioavailability without disrupting binding .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antitumor activity?

  • SAR Design :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., Cl, F) on the benzoxazinone ring to enhance electrophilicity and target engagement.
  • Side Chain Variations : Replace the acetamide group with sulfonamides or piperazinyl moieties to improve solubility and metabolic stability .
    • Validation : Test analogs in cell viability assays (e.g., MTT in gastric cancer cell lines) and compare IC50 values .

Q. What in vitro models are appropriate for evaluating the anti-inflammatory or analgesic potential of this compound?

  • Models :

  • Inflammatory Pain : Use carrageenan-induced hyperalgesia in rodents, measuring mechanical allodynia with von Frey filaments.
  • Cell-Based Assays : LPS-stimulated RAW264.7 macrophages to assess COX-2 inhibition via ELISA .
    • Reference Compounds : Compare activity to N-phenylacetamide derivatives (e.g., compound 35, comparable to paracetamol) .

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